4-Nitrobenzenediazonium
Overview
Description
4-Nitrobenzenediazonium is an aromatic diazonium ion formed from the diazotisation of the amino group in 4-nitroaniline . It is a highly reactive intermediate commonly used in organic synthesis, particularly in the preparation of azo dyes and other aromatic compounds. The compound has the molecular formula C6H4N3O2 and is characterized by the presence of a diazonium group (-N2+) attached to a nitro-substituted benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzenediazonium is typically prepared by the diazotisation of 4-nitroaniline. The process involves the reaction of 4-nitroaniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium ion .
Industrial Production Methods: In an industrial setting, the preparation of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature control and efficient handling of reagents .
Chemical Reactions Analysis
4-Nitrobenzenediazonium undergoes a variety of chemical reactions, including:
Substitution Reactions:
Sandmeyer Reaction: The diazonium group can be replaced by a halogen (Cl, Br, I) using copper(I) halides as catalysts.
Hydrolysis: The diazonium group can be replaced by a hydroxyl group to form phenols when heated with water.
Coupling Reactions:
Azo Coupling: this compound reacts with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions:
Reduction to Amines: The diazonium group can be reduced to an amine group using reducing agents such as stannous chloride.
Common Reagents and Conditions:
Copper(I) Halides: Used in Sandmeyer reactions.
Water: Used in hydrolysis reactions.
Phenols and Aromatic Amines: Used in azo coupling reactions.
Stannous Chloride: Used in reduction reactions.
Major Products:
Halogenated Aromatics: From Sandmeyer reactions.
Phenols: From hydrolysis reactions.
Azo Compounds: From azo coupling reactions.
Amines: From reduction reactions.
Scientific Research Applications
4-Nitrobenzenediazonium has a wide range of applications in scientific research:
Chemistry:
Synthesis of Azo Dyes: Used extensively in the dye industry for the production of azo dyes.
Surface Modification: Employed in the functionalization of carbon nanotubes and other nanomaterials.
Biology and Medicine:
Histochemical Detection: Used for the detection of bilirubin and indolamines in histological studies.
Industry:
Mechanism of Action
4-Nitrobenzenediazonium can be compared with other diazonium compounds such as:
4-Methoxybenzenediazonium: Similar in structure but with a methoxy group instead of a nitro group.
4-Chlorobenzenediazonium: Contains a chlorine substituent instead of a nitro group.
4-Aminobenzenediazonium: Has an amino group instead of a nitro group.
Uniqueness: The presence of the nitro group in this compound makes it more electron-deficient compared to its analogs, which can influence its reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
- 4-Methoxybenzenediazonium
- 4-Chlorobenzenediazonium
- 4-Aminobenzenediazonium
Properties
IUPAC Name |
4-nitrobenzenediazonium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMFHHGKLRTCBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+]#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3O2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
100-05-0 (chloride), 456-27-9 (fluoroborate) | |
Record name | 4-Nitrophenyldiazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1065762 | |
Record name | Benzenediazonium, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14368-49-1 | |
Record name | 4-Nitrobenzenediazonium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14368-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenyldiazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014368491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1065762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrobenzenediazonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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